molecular formula C11H12FN3O B2966368 3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1225762-48-0

3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2966368
CAS No.: 1225762-48-0
M. Wt: 221.235
InChI Key: AUOVWKYHQDBIBS-UHFFFAOYSA-N
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Description

3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a fluorophenoxy group attached to a pyrazole ring

Preparation Methods

The synthesis of 3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-fluorophenol with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-11(13)6-9(14-15)7-16-10-4-2-3-8(12)5-10/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOVWKYHQDBIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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